4-Acetyl-3-hydroxy-benzoic acid ethyl ester
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Overview
Description
Ethyl 4-acetyl-3-hydroxybenzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an acetyl group, and a hydroxyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-acetyl-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-acetyl-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-acetyl-3-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
Types of Reactions:
Oxidation: Ethyl 4-acetyl-3-hydroxybenzoate can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group, forming ethyl 4-acetyl-3-oxobenzoate.
Reduction: The acetyl group can be reduced to an alcohol group, yielding ethyl 4-hydroxy-3-hydroxybenzoate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ethyl 4-acetyl-3-oxobenzoate.
Reduction: Ethyl 4-hydroxy-3-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-acetyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving esterification and substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its use in developing pharmaceuticals, particularly in designing drugs with anti-inflammatory and analgesic effects.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism by which ethyl 4-acetyl-3-hydroxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its antioxidant properties could involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Ethyl 3-hydroxybenzoate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
Ethyl 4-hydroxybenzoate:
Ethyl 4-acetylbenzoate: Lacks the hydroxyl group, which affects its solubility and reactivity.
Uniqueness: Ethyl 4-acetyl-3-hydroxybenzoate is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 4-acetyl-3-hydroxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(14)8-4-5-9(7(2)12)10(13)6-8/h4-6,13H,3H2,1-2H3 |
InChI Key |
ICLOFHBWHBSQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)C)O |
Origin of Product |
United States |
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